molecular formula C10H11ClN2O3 B479170 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid CAS No. 33351-33-6

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid

Cat. No.: B479170
CAS No.: 33351-33-6
M. Wt: 242.66g/mol
InChI Key: NPKDBJRQVVIXEV-UHFFFAOYSA-N
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Description

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of propanoic acid, featuring a 3-chloroanilino group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid typically involves the reaction of 3-chloroaniline with a propanoic acid derivative. One common method is the acylation of 3-chloroaniline with a propanoic acid chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The chloroanilino group plays a crucial role in binding to the target site, while the propanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Chloroanilino)carbonyl]amino}propanoic acid: Similar structure but with the chloro group in the para position.

    3-{[(3-Bromoanilino)carbonyl]amino}propanoic acid: Similar structure but with a bromo group instead of a chloro group.

    3-{[(3-Methoxyanilino)carbonyl]amino}propanoic acid: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid is unique due to the presence of the 3-chloroanilino group, which can significantly influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-2-1-3-8(6-7)13-10(16)12-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKDBJRQVVIXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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